
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
Structural and Theoretical Analysis
Novel compounds related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone have been synthesized and characterized using various spectroscopic techniques. Studies using density functional theory (DFT) calculations have provided insights into the structural optimization, bonding features, and vibrational wave numbers of these compounds. Such studies are crucial in understanding the molecular structure and reactivity of these compounds in both ground and excited states (Shahana & Yardily, 2020).
Antimicrobial and Antitumor Applications
Several studies have focused on the synthesis of novel compounds structurally similar to this compound for their potential antimicrobial and antitumor applications. These compounds have demonstrated variable and modest activity against bacterial and fungal strains in vitro. Their structures, characterized by spectral and elemental analysis, play a significant role in their bioactivity (Patel, Agravat, & Shaikh, 2011). Additionally, the in vitro growth inhibitory activity of related thiazoles on human cancer cell lines suggests potential applications in cancer therapy. These compounds have shown to inhibit key biological processes in cancer cells, such as Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013).
Synthesis and Evaluation for Other Biological Activities
Further research has been conducted on the synthesis of derivatives of this compound and their evaluation for various biological activities. These include anti-arrhythmic activity, where synthesized compounds showed significant effects in models employed for evaluation. The structural modifications of these compounds greatly influence their biological properties (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Additionally, some derivatives have been evaluated for insecticidal activity, showing promising results against specific pests (Ding et al., 2019).
Potential as Selective Estrogen Receptor Modulators
Compounds structurally similar to this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs). Such compounds, by acting as estrogen agonists or antagonists in different tissues, could have significant implications for conditions like osteoporosis, breast cancer, and cardiovascular disease (Palkowitz et al., 1997).
Anticoronavirus and Antitumoral Activity
In the context of emerging infectious diseases and cancer, some derivatives have shown promising in vitro anticoronavirus and antitumoral activity. This highlights the potential of these compounds in addressing significant global health challenges (Jilloju et al., 2021).
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-16(14-10-24-15(19-14)12-4-2-1-3-5-12)21-8-6-13(7-9-21)23-17-20-18-11-25-17/h1-5,10-11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCZCSANNHJLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
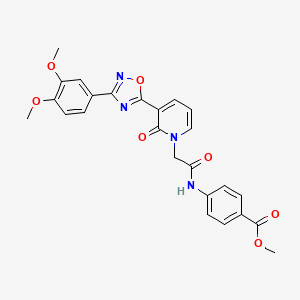
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)
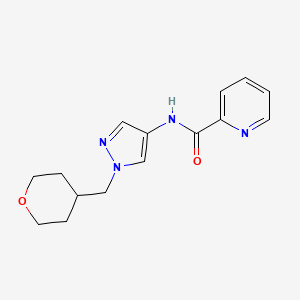


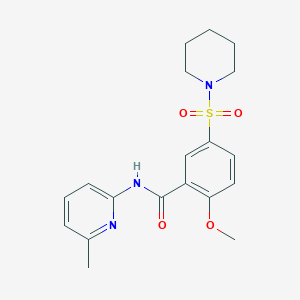
![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
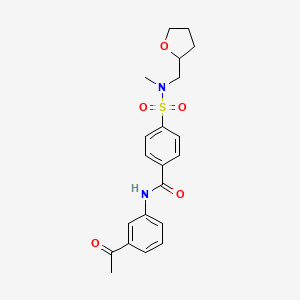
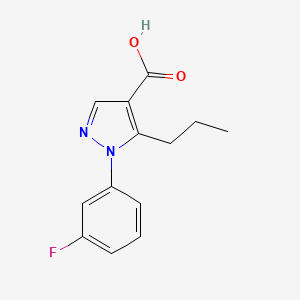
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)
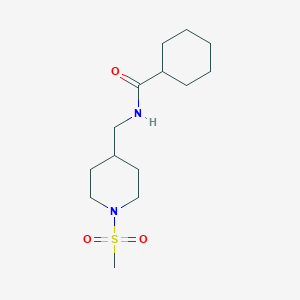
![N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2511576.png)
